2-Methyl-5-bromoethyl-tetrahydrofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

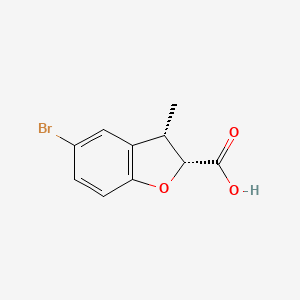

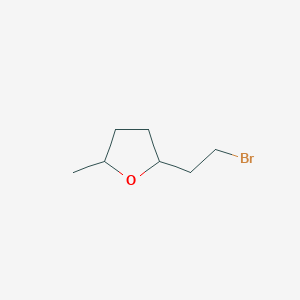

2-Methyl-5-bromoethyl-tetrahydrofuran is a useful research compound. Its molecular formula is C7H13BrO and its molecular weight is 193.084. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Precursors

Enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors in various biologically active products, can be efficiently synthesized through a multienzymatic stereoselective cascade process. This process involves the reduction of α-bromo-α,β-unsaturated ketones to produce bromohydrins with high enantiomeric excess and diastereomeric excess. Further manipulations of these bromohydrins lead to the preparation of tetrahydrofuran synthons, crucial in producing flavors, drugs, and agrochemicals (Brenna et al., 2017).

Applications in Organic Chemistry

2-Methyl-tetrahydrofuran (2-MeTHF) is derived from renewable resources like furfural or levulinic acid and serves as an alternative solvent in organic chemistry. Its unique properties, such as low miscibility with water, high boiling point, and stability, make it suitable for use in organometallic syntheses, organocatalysis, biotransformations, and processing lignocellulosic materials. This solvent is gaining traction in both industry and academia, potentially extending its use in pharmaceutical chemistry due to preliminary toxicology assessments (Pace et al., 2012).

Synthesis of Halogenated Tetrahydrofurans

A novel synthesis method for bromo- and iodomethyl-substituted tetrahydrofurans involves a sequence that starts with the conversion of aryl-functionalized bis(homoallylic) alcohols into N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones. Photolysis of these thiones in the presence of appropriate trapping reagents leads to substituted 4-penten-1-oxyl radicals, which undergo cyclizations and are trapped with halogen donors to yield halocyclization products. This method has been applied to synthesize phenyl-substituted 2-(1-bromo-1-methylethyl)tetrahydrofurans (Hartung et al., 2003).

Role in Lithium Batteries

Tetrahydrofuran (THF) and 2-methyl-tetrahydrofuran (2Me-THF) mixed solutions with LiAsF6 have shown improved low-temperature performance in Li/TiS2 cells compared to THF/LiAsF6 solutions. This is attributed to the structurally disordered Li+ solvates in the mixed ether solutions. The high cycling efficiencies for the Li electrode in these solutions have been achieved by using 2Me-F as an additive, demonstrating the importance of these solvents in enhancing the performance of lithium batteries (Abraham et al., 1986).

Sustainability in Chemical Synthesis

The sustainability of 2-methyl tetrahydrofuran (2-MeTHF) as a solvent derived from natural product sources has been investigated through life cycle assessment (LCA). The study compared the environmental impact of producing 2-MeTHF from different biomass resources, highlighting the importance of quantitatively assessing the environmental performance of bio-products to ensure their sustainability (Khoo et al., 2015).

特性

IUPAC Name |

2-(2-bromoethyl)-5-methyloxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-6-2-3-7(9-6)4-5-8/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCIXCPTEKXRTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)

![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)

![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)